3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole
CAS No.: 328022-48-6
Cat. No.: VC21521706
Molecular Formula: C15H10BrN3S2
Molecular Weight: 376.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328022-48-6 |
|---|---|
| Molecular Formula | C15H10BrN3S2 |
| Molecular Weight | 376.3g/mol |
| IUPAC Name | 1-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
| Standard InChI | InChI=1S/C15H10BrN3S2/c16-11-7-5-10(6-8-11)9-20-14-17-18-15-19(14)12-3-1-2-4-13(12)21-15/h1-8H,9H2 |
| Standard InChI Key | JDPRUTAMFVHHRE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)Br)S2 |
| Canonical SMILES | C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)Br)S2 |
Introduction
Chemical Properties
3-[(4-Bromobenzyl)sulfanyl] triazolo[3,4-b] benzothiazole exhibits distinctive chemical properties related to its heterocyclic structure and functional groups. The key chemical characteristics of this compound are summarized in Table 1.
Table 1: Chemical Properties of 3-[(4-Bromobenzyl)sulfanyl] triazolo[3,4-b] benzothiazole
The compound features a triazole ring fused with a benzothiazole moiety, creating a tricyclic core structure. The bromine atom at the para position of the benzyl group provides an electron-withdrawing effect that influences the electronic distribution across the molecule, potentially affecting its biological activity and chemical reactivity .
Structural Analysis
The structural framework of 3-[(4-Bromobenzyl)sulfanyl] triazolo[3,4-b] benzothiazole consists of three main components:
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A benzothiazole ring system
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A fused 1,2,4-triazole ring forming the triazolo[3,4-b]benzothiazole core
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A 4-bromobenzyl substituent attached to the triazole through a sulfanyl linkage
The tricyclic core provides a rigid, planar structure that can facilitate binding interactions with biological targets. The sulfanyl linkage introduces flexibility to the molecule, allowing the 4-bromobenzyl group to adopt various conformations. This conformational flexibility may contribute to the compound's ability to interact with a range of biological receptors .
X-ray crystallographic studies of related compounds reveal that the benzothiazole and triazole rings typically maintain coplanarity to maximize π-electron delocalization across the entire heterocyclic system . This planar arrangement enhances the molecule's ability to engage in π-π stacking interactions with aromatic residues in target proteins.
Biological Activities and Applications
Although specific biological activity data for 3-[(4-Bromobenzyl)sulfanyl] triazolo[3,4-b] benzothiazole is limited in the provided search results, significant insights can be drawn from studies on structurally related compounds.
The presence of both triazole and benzothiazole moieties in a single molecule often results in synergistic biological effects. For instance, 1,2,4-triazoles possess a wide spectrum of biological activities and have been incorporated into various clinically important drugs, including antifungal (itraconazole, posaconazole), antiviral (ribavirin), anxiolytic (alprazolam), and antitumoral (letrozole) agents .
The 4-bromobenzyl substituent at the sulfanyl position can enhance lipophilicity, potentially improving cellular penetration. Additionally, the bromine atom provides opportunities for further structural modifications and can influence binding interactions with target proteins through halogen bonding .
Related Compounds
Several structurally related compounds provide valuable context for understanding the potential properties and applications of 3-[(4-Bromobenzyl)sulfanyl] triazolo[3,4-b] benzothiazole.
Triazole Derivatives
4-Amino-1,2,4-triazole derivatives have demonstrated significant antibacterial activity against various bacterial strains. Compounds with halogen substituents (chloro and bromo) at the para position of the phenyl ring have shown particularly good activity, suggesting that the 4-bromobenzyl moiety in our target compound might contribute to antimicrobial effects .
Benzothiazole Hybrids
Benzothiazole-2-thiophene S-glycoside derivatives have been synthesized and tested for antiviral and anticancer properties. The incorporation of benzothiazole into heterocyclic compounds generally enhances their biological activity profiles .
Triazolothiadiazine Compounds
2,5-bis((6-(4-bromophenyl)-7H- triazolo[3,4-b] thiadiazin-3-yl)thiomethyl)-1,3,4-thiadiazole compounds, which contain structural elements similar to our target molecule, have shown antibacterial and antifungal activities .
Future Research Perspectives
Given the promising structural features and potential biological activities of 3-[(4-Bromobenzyl)sulfanyl] triazolo[3,4-b] benzothiazole, several research directions warrant further investigation:
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Comprehensive evaluation of antimicrobial, antiviral, and anticancer activities
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Structure-activity relationship studies through the synthesis of analogues with modifications at the benzothiazole ring and the 4-bromobenzyl moiety
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Detailed binding mode studies with potential biological targets, particularly enzyme inhibition profiles
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Investigation of potential synergistic effects with established therapeutic agents
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Development of improved synthetic routes with higher yields and greater sustainability
The versatility of the triazolo[3,4-b]benzothiazole scaffold suggests that derivatives of the target compound could be tailored for specific biological targets through strategic structural modifications .
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